1,1-Bis(aminomethyl)cyclobutane dihydrochloride
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Overview
Description
1,1-Bis(aminomethyl)cyclobutane dihydrochloride, commonly known as BAMC, is a cyclic tetraamine compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. BAMC is a white crystalline powder that is soluble in water and alcohol and has a molecular formula of C8H20N4Cl2.
Mechanism of Action
The mechanism of action of BAMC is not fully understood, but it is believed to involve the chelation of metal ions and the formation of stable complexes. In the case of its anticancer properties, BAMC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
BAMC has been shown to have both biochemical and physiological effects. In vitro studies have shown that BAMC can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antiviral properties by inhibiting the replication of viruses. In terms of physiological effects, BAMC has been shown to be relatively non-toxic and well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of BAMC is its versatility in various fields. Its ability to chelate metal ions and form stable complexes makes it a useful ligand in the synthesis of metal-organic frameworks and as a chelating agent in catalysis. However, one of the limitations of BAMC is its relatively low solubility in organic solvents, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of BAMC. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another area of interest is its potential as an antiviral agent. Studies are needed to determine its effectiveness against a wider range of viruses and to optimize its delivery. In materials science, BAMC has shown potential for gas storage and separation, and further studies are needed to optimize its properties for these applications. Finally, in catalysis, BAMC has shown potential as a chelating agent for various transition metals, and further studies are needed to optimize its use in various organic reactions.
Conclusion
In conclusion, 1,1-Bis(aminomethyl)cyclobutane dihydrochloride, or BAMC, is a cyclic tetraamine compound that has gained significant attention for its potential applications in various fields. Its versatility, relatively non-toxic nature, and ability to chelate metal ions make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.
Synthesis Methods
The synthesis of BAMC involves the reaction of cyclobutanone with formaldehyde and ammonia in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield BAMC as a dihydrochloride salt. The overall reaction can be represented as follows:
Scientific Research Applications
BAMC has been extensively studied for its potential applications in various fields. In medicinal chemistry, BAMC has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential antiviral agent and has shown promising results against HIV and hepatitis C virus. In materials science, BAMC has been used as a ligand in the synthesis of metal-organic frameworks and has shown potential for gas storage and separation. In catalysis, BAMC has been used as a chelating agent for various transition metals and has shown potential for catalyzing various organic reactions.
properties
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-6(5-8)2-1-3-6;;/h1-5,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUMFLZXTVGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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